Cas no 438618-32-7 (hGCGR antagonist)

hGCGR antagonist structure
hGCGR antagonist structure
商品名:hGCGR antagonist
CAS番号:438618-32-7
MF:C20H30N2OS
メガワット:346.53
MDL:MFCD01920208
CID:2827698
PubChem ID:619101

hGCGR antagonist 化学的及び物理的性質

名前と識別子

    • NCGC00340210-02
    • SWIBDWBSJSJQHL-UHFFFAOYSA-N
    • 438618-32-7
    • SCHEMBL2647850
    • NCGC00340210-01
    • N-[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1- benzothiophen-2-yl]-2-ethylbutanamide
    • BDBM50161494
    • Oprea1_728744
    • AK-968/12386655
    • DTXSID70347212
    • STK315567
    • N-[3-Cyano-6-(1,1-dimethyl-propyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-2-ethyl-butyramide
    • N-(3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylbutanamide
    • DTXCID60298284
    • AKOS003298076
    • Glucagon Receptor Antagonist I
    • N-(3-Cyano-6-(tert-pentyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-ethylbutanamide
    • N-(3-Cyano-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethylbutanamide
    • N-(3-Cyano-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethylbutanamide #
    • GTPL1148
    • hGCGR Antagonist
    • MFCD01920208
    • N-(3-Cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethylbutanamide
    • N~1~-[3-CYANO-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-ETHYLBUTANAMIDE
    • Q27077983
    • AB01333740-02
    • Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-(2-ethyl-1-oxobutylamino)-6-(1,1-dimethylpropyl)-
    • CHEMBL179281
    • AKOS017343007
    • EX-A10757
    • hGCGR antagonist
    • MDL: MFCD01920208
    • インチ: InChI=1S/C20H30N2OS/c1-6-13(7-2)18(23)22-19-16(12-21)15-10-9-14(11-17(15)24-19)20(4,5)8-3/h13-14H,6-11H2,1-5H3,(H,22,23)
    • InChIKey: SWIBDWBSJSJQHL-UHFFFAOYSA-N
    • ほほえんだ: CCC(CC)C(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)CC)C#N

計算された属性

  • せいみつぶんしりょう: 346.20788476g/mol
  • どういたいしつりょう: 346.20788476g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 491
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.5
  • トポロジー分子極性表面積: 81.1Ų

hGCGR antagonist 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB425406-3 g
N-[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide
438618-32-7
3g
€1,006.60 2022-08-31
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71772-1mg
Glucagon Receptor Antagonist I
438618-32-7 98%
1mg
¥1396.00 2022-04-26
1PlusChem
1P00JX1D-1mg
N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide
438618-32-7 ≥99%
1mg
$183.00 2025-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165877-1g
Glucagon receptor antagonist I
438618-32-7 98%
1g
¥15708.00 2024-05-13
A2B Chem LLC
AJ28481-5mg
N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide
438618-32-7 ≥99%
5mg
$429.00 2024-04-20
1PlusChem
1P00JX1D-5mg
N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide
438618-32-7 ≥99%
5mg
$582.00 2025-03-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71772-5mg
Glucagon Receptor Antagonist I
438618-32-7 98%
5mg
¥4871.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71772-500ug
Glucagon Receptor Antagonist I
438618-32-7 98%
500ug
¥831.00 2022-04-26
abcr
AB425406-10 mg
N-[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide
438618-32-7
10mg
€254.00 2022-08-31
abcr
AB425406-10mg
N-[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide; .
438618-32-7
10mg
€467.00 2024-08-03

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:438618-32-7)
A1162973
清らかである:99%/99%/99%
はかる:1mg/5mg/1g
価格 ($):290.0/1044.0/1641.0